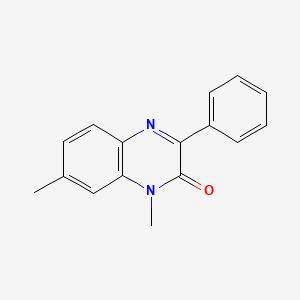

1,7-dimethyl-3-phenylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethyl-3-phenylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-8-9-13-14(10-11)18(2)16(19)15(17-13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINHIALPKLOZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=O)N2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques for 1,7 Dimethyl 3 Phenylquinoxalin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related quinoxalinone derivatives, the following proton signals can be anticipated:

Aromatic Protons: The protons on the quinoxalinone ring system and the phenyl substituent will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton.

Methyl Protons: The two methyl groups, one at the N1 position and the other at the C7 position, are expected to appear as sharp singlets in the upfield region of the spectrum, likely between δ 2.0 and 4.0 ppm. The N-methyl group is anticipated to be at a slightly different chemical shift compared to the C-methyl group due to the differing electronic environments.

The integration of these signals will correspond to the number of protons of each type, and the coupling patterns (e.g., doublets, triplets, multiplets) will reveal the neighboring proton environments, allowing for a complete assignment of the proton signals to the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet | 7H |

| N1-CH₃ | 3.5 - 4.0 | Singlet | 3H |

Note: The predicted values are based on the analysis of similar quinoxalinone structures and may vary slightly for the target compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The expected chemical shifts for the different carbon atoms are as follows:

Carbonyl Carbon: The carbonyl carbon (C=O) of the quinoxalinone ring is expected to resonate at a downfield chemical shift, typically in the range of δ 150-170 ppm.

Aromatic and Heteroaromatic Carbons: The carbon atoms of the quinoxalinone and phenyl rings will appear in the region of δ 110-150 ppm. The chemical shifts of these carbons will be influenced by the substituents and their positions on the rings.

Methyl Carbons: The two methyl carbons (N1-CH₃ and C7-CH₃) will appear in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule, providing further evidence for the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 150 - 170 |

| Aromatic/Heteroaromatic C | 110 - 150 |

| N1-CH₃ | 30 - 40 |

Note: The predicted values are based on the analysis of similar quinoxalinone structures and may vary slightly for the target compound.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule and confirming the regioselectivity of its synthesis.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for assigning the protons on the aromatic rings by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned proton signals.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for quinoxalinone derivatives involve the cleavage of the bonds adjacent to the nitrogen atoms and the loss of small neutral molecules such as CO or HCN. The analysis of these fragment ions helps to confirm the presence of the quinoxalinone core and the substituents. For example, the loss of a methyl radical (•CH₃) from the molecular ion could be observed, and the subsequent fragmentation of the resulting ion would provide further structural clues.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one would provide accurate information on bond lengths, bond angles, and torsion angles within the molecule.

Based on the crystal structures of closely related compounds like 1-methyl-3-phenylquinoxalin-2(1H)-one and 1-octyl-3-phenylquinoxalin-2(1H)-one, it is expected that the quinoxalinone ring system is nearly planar. The phenyl ring at the C3 position is likely to be twisted with respect to the quinoxalinone plane due to steric hindrance. The crystal packing is expected to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the carbonyl group.

Table 3: Representative Crystallographic Data for a Related Compound: 1-Methyl-3-phenylquinoxalin-2(1H)-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₂N₂O | |

| Molecular Weight | 236.27 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 16.3919 (5) | |

| b (Å) | 7.0775 (2) | |

| c (Å) | 20.0214 (6) | |

| β (°) | 95.434 (2) | |

| Volume (ų) | 2312.32 (12) |

This data for a related compound illustrates the type of information obtained from an X-ray crystallographic study.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one, the most prominent absorption band is expected to be the stretching vibration of the carbonyl group (C=O) in the quinoxalinone ring, which typically appears in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Quinoxalinone derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic and heteroaromatic systems. The exact position and intensity of these absorption bands are influenced by the substituents on the quinoxalinone core. The UV-Vis spectrum can be used to study the electronic properties of the molecule and can be useful for quantitative analysis.

Table 4: List of Compounds

| Compound Name |

|---|

| 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one |

| 1-methyl-3-phenylquinoxalin-2(1H)-one |

| 1-octyl-3-phenylquinoxalin-2(1H)-one |

| 1-allyl-3-phenylquinoxalin-2(1H)-one |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For newly synthesized molecules like 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one, this method is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. khanacademy.orglibretexts.org The technique is a cornerstone of chemical characterization and is frequently reported in the synthesis of quinoxaline (B1680401) derivatives to validate their proposed structures. nih.gov

The process typically involves combustion analysis, where a precisely weighed sample of the compound is burned in an excess of oxygen. youtube.comchemteam.info The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are converted to N₂ gas), are collected and weighed. From the masses of these products, the mass and percentage of each element (Carbon, Hydrogen, and Nitrogen) in the original sample can be calculated. chemteam.infolibretexts.org

For 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one, the molecular formula is established as C₁₆H₁₄N₂O. nist.govcaymanchem.com Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimental results from elemental analysis are compared. A close agreement between the "found" (experimental) and "calculated" (theoretical) percentages, typically within ±0.4%, provides strong evidence for the compound's proposed empirical and molecular formula and indicates a high degree of purity.

The theoretical elemental composition for C₁₆H₁₄N₂O is detailed in the table below. Experimental data for novel quinoxaline derivatives are typically expected to align closely with these values to confirm successful synthesis. nih.gov

Table 1: Theoretical Elemental Composition of 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 192.176 | 76.78% |

| Hydrogen | H | 1.008 | 14.112 | 5.64% |

| Nitrogen | N | 14.007 | 28.014 | 11.19% |

| Oxygen | O | 15.999 | 15.999 | 6.39% |

| Total | 250.301 | 100.00% |

Mechanistic Investigations of Reactions Involving 1,7 Dimethyl 3 Phenylquinoxalin 2 1h One

Reaction Pathway Elucidation using Computational and Experimental Methods

The elucidation of reaction pathways for quinoxalin-2(1H)-ones involves a combination of experimental techniques and computational studies. Experimental approaches often use radical trapping agents like TEMPO to confirm the presence of radical intermediates. mdpi.com For instance, in many C3-functionalization reactions, the addition of a radical scavenger quenches the reaction, providing strong evidence for a radical-mediated pathway. nih.govmdpi.com

Visible-light-induced reactions are frequently studied to understand the mechanism. For example, in a photocatalytic three-component reaction, control experiments demonstrated that the process requires the presence of a photocatalyst, a light source, and an oxygen atmosphere to proceed. organic-chemistry.org The mechanism is believed to involve a single-electron transfer (SET) process, leading to the formation of superoxide (B77818) radical anions. organic-chemistry.org

Computational methods, such as Density Functional Theory (DFT) calculations, provide deeper mechanistic insights. researchgate.net These studies help to understand the formation of key intermediates, such as the generation of a radical cation from an azole, mediated by an excited photocatalyst. researchgate.net In the synthesis of quinoxalin-2-ones from aryl-1,2-diamines and dibromoethanones, Nuclear Overhauser Effect (NOE) spectroscopic analysis helps to distinguish between regioisomers and confirm that the reaction likely proceeds through an imine mechanism rather than via an amide intermediate. thieme-connect.de

Understanding Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity is a critical aspect of the functionalization of the quinoxalin-2(1H)-one scaffold. The C3-position is the most common site for direct C-H functionalization due to its electronic properties. nih.govnih.gov However, reactions at other positions can occur under specific conditions. Acids and bases have been shown to regulate the regioselective synthesis of quinoxalin-2-one derivatives. semanticscholar.org For instance, the addition of acetic acid can significantly improve the ratio of regioisomers in certain reactions. semanticscholar.org

In photocatalytic oxygenation reactions, high regioselectivity is achieved, leading to the formation of quinoxaline-2,3-diones. organic-chemistry.orgacs.org This process is tolerant of a wide range of functional groups. organic-chemistry.orgacs.org Similarly, visible-light-induced C-H functionalization for C3-arylation can proceed with high selectivity, even without a directing group, via a Minisci-type radical substitution reaction. rsc.org

Some multi-component reactions also exhibit excellent regioselectivity. For example, a three-component reaction involving quinoxalin-2(1H)-one, an olefin, and a trifluoromethyl source results in regioselective addition at the C3 position to form a free radical intermediate. mdpi.com

Role of Catalysis in Enhancing Reaction Efficiency

Catalysis plays a pivotal role in the efficient synthesis and functionalization of quinoxalin-2(1H)-one derivatives. A wide array of catalytic systems, including heterogeneous catalysts, photocatalysts, and metal-free catalysts, have been developed. nih.govresearchgate.net

Heterogeneous Catalysis: These catalysts are advantageous due to their recyclability, low cost, and environmental friendliness. mdpi.com Graphite carbon nitride (g-C3N4), a metal-free semiconductor, is an effective heterogeneous photocatalyst for various transformations, including hydroxylation and sulfenylation of quinoxalin-2(1H)-ones under visible light. mdpi.comnih.gov The mechanism involves the excitation of g-C3N4 by visible light to generate electrons and holes, which then initiate radical reactions. mdpi.comnih.gov Other heterogeneous systems include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and ion-exchange resins. mdpi.comresearchgate.net For instance, an Amberlyst 15 ion-exchange resin can catalyze Mannich-type reactions in water. mdpi.commdpi.com

Photocatalysis: Visible-light photocatalysis is a prominent strategy. organic-chemistry.org Organic dyes like Eosin Y and acridinium (B8443388) salts (Mes-Acr-MeClO4) are used as photocatalysts to mediate reactions under mild conditions. organic-chemistry.orgrsc.orgacs.org These reactions often proceed through the generation of radical intermediates initiated by the excited photocatalyst. organic-chemistry.orgacs.org In some cases, the quinoxalin-2(1H)-one molecule itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org

Catalyst-Free Reactions: Certain functionalization reactions can proceed efficiently without any catalyst. For example, the alkoxylation of quinoxalin-2(1H)-ones with alcohols can be achieved using PhI(OTFA)2 as an oxidant under catalyst-free conditions. organic-chemistry.org Similarly, metal-free, three-component reactions for trifluoroalkylation have been developed using an oxidant like K2S2O8. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| Heterogeneous Photocatalyst | Graphite Carbon Nitride (g-C3N4) | Hydroxylation, Amination | Generation of electron-hole pairs under visible light. nih.gov |

| Homogeneous Photocatalyst | Eosin Y / Acridinium Salts | Amination, Arylation | Single Electron Transfer (SET) to generate radical intermediates. organic-chemistry.orgrsc.org |

| Ion-Exchange Resin | Amberlyst 15 | Mannich-type Reaction | Acts as a recyclable solid acid catalyst. mdpi.commdpi.com |

| Metal-Free (Oxidant-Mediated) | K2S2O8 / PhI(OAc)2 | Alkylation, Trifluoroalkylation | Generation of radicals via oxidation. nih.gov |

Kinetics and Thermodynamics of 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one Transformations

Detailed quantitative kinetic and thermodynamic data for reactions involving 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one are not extensively documented in the reviewed literature. However, qualitative insights can be drawn from reaction conditions and outcomes.

The feasibility of many reactions at room temperature, particularly those induced by visible light, suggests low activation energy barriers and favorable kinetics. researchgate.netacs.org For example, the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones proceeds efficiently at room temperature, indicating a kinetically facile process. acs.org

Thermodynamic considerations are evident in studies of adsorption and reaction control. In one study on the related 3,7-dimethylquinoxalin-2(1H)-one, the negative value for the Gibbs free energy of adsorption (ΔG°ads) of -47.47 kJ mol⁻¹ indicated a spontaneous adsorption process on a carbon steel surface. researchgate.net While this relates to surface chemistry rather than a synthetic transformation, it demonstrates the application of thermodynamic principles to this class of compounds. The influence of acid in controlling the ratio of regioisomers in certain syntheses points towards the manipulation of kinetic versus thermodynamic reaction pathways, where the acid may lower the activation energy for the formation of one isomer over another. semanticscholar.org Many of the described functionalization reactions are irreversible, driven by the formation of stable C-C or C-heteroatom bonds, suggesting a thermodynamically favorable outcome.

Structure Activity Relationship Sar Studies of 1,7 Dimethyl 3 Phenylquinoxalin 2 1h One Derivatives

Design Principles for Structural Modification within the Quinoxalin-2(1H)-one Scaffold

The design of novel 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one derivatives is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The quinoxalin-2(1H)-one nucleus is a versatile template that allows for systematic modifications at several key positions. mdpi.com

Key Modification Sites:

N1 Position: The nitrogen atom at position 1 is a common site for introducing substituents to modulate solubility and interactions with biological targets.

C3 Position: The carbon at position 3 is frequently targeted for functionalization, as substituents here can significantly influence the molecule's interaction profile. mdpi.com

Benzene (B151609) Ring (Positions 5, 6, 7, 8): The benzene portion of the scaffold, including the 7-methyl position, offers multiple sites for substitution to fine-tune electronic properties and steric bulk.

C3-Phenyl Ring: The phenyl group at the C3 position provides a large surface for introducing a variety of substituents to explore interactions with hydrophobic pockets in target proteins.

A primary design strategy involves the principle of bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve activity or reduce toxicity. nih.gov For instance, incorporating fluorine atoms or fluoroalkyl groups is a common strategy, as these substitutions can alter metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net

Another prevalent design principle is the creation of hybrid molecules . This involves incorporating other pharmacologically active moieties, such as hydrazone, pyrazole, or triazole, onto the quinoxalinone scaffold. johnshopkins.edumdpi.com This approach aims to combine the therapeutic effects of both parent structures or to create a molecule with a novel mechanism of action. The rational design often begins by modeling the core scaffold of known, effective drugs and replacing a central moiety with the quinoxalinone system to develop new agents with potentially improved properties. nih.gov

Impact of Substitution Patterns on Molecular Recognition and Interaction Profiles

The specific placement and nature of substituents on the 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one framework have a profound effect on how the molecule is recognized by and interacts with its biological targets. Molecular recognition is primarily governed by a combination of electronic and steric factors, which dictate the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

The introduction of electron-withdrawing groups , such as nitro (NO₂) or carboxylic acid (COOH) groups, particularly on the C3-phenyl ring, has been shown to enhance the inhibitory activity of some quinoxalinone derivatives. nih.gov These groups can increase the acidity of nearby protons or participate in hydrogen bonding, thereby strengthening the interaction with target enzymes or receptors. nih.gov Conversely, the impact of halogenation can be context-dependent; for instance, while fluorine at certain positions may be beneficial, chlorine substitution can sometimes decrease activity. nih.gov

The ability to form hydrogen bonds is a critical determinant of binding affinity. The core quinoxalin-2(1H)-one structure contains hydrogen bond acceptors (the carbonyl oxygen and ring nitrogens) and, depending on the substitution at N1, can also have a hydrogen bond donor. Attaching side chains with additional hydrogen bond donor and acceptor groups is a key strategy for improving target engagement. researchgate.net For example, molecular docking studies on related compounds have shown that the hydroxyl group of specific amino acid residues in a target protein can form crucial hydrogen bonds with the quinoxalinone derivative. nih.gov

Steric factors also play a significant role. The size and shape of substituents influence how the molecule fits into a binding pocket. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The flexibility of linkers, such as an azomethine (–N=CH–) group, can also be important, allowing the molecule to adopt a conformation that maximizes its interactions within a binding site. mdpi.com

The following table summarizes the observed impact of different substitution patterns on the activity of various quinoxalin-2(1H)-one derivatives, providing insights applicable to the 1,7-dimethyl-3-phenyl scaffold.

| Substitution Position | Substituent Type | Observed Impact on Activity | Probable Interaction Type |

| C3-Phenyl Ring | Electron-Withdrawing (e.g., -NO₂, -COOH) | Often increases inhibitory potency nih.gov | Enhanced hydrogen bonding; altered electronics |

| Quinoxaline (B1680401) Core | Halogens (e.g., -F, -Cl) | Variable; can increase or decrease activity nih.gov | Hydrophobic interactions; altered electronics |

| C3 Position | Linkers (e.g., Azomethine) | Can enhance flexibility and binding mdpi.com | Hydrogen bonding; conformational effects |

| General | Hydrophobic Groups | Can improve binding in hydrophobic pockets | Van der Waals forces; hydrophobic interactions |

This table is generated based on findings from related quinoxalin-2(1H)-one derivatives and serves as a predictive guide for the 1,7-dimethyl-3-phenyl scaffold.

Rational Design of Analogues for Targeted Interactions (Theoretical Perspective)

Computational chemistry plays a pivotal role in the rational design of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one analogues for specific biological targets. In silico methods allow for the prediction of binding affinities and interaction modes, guiding synthetic efforts toward compounds with a higher probability of success.

Molecular docking is a primary tool used to simulate the interaction between a ligand (the quinoxalinone derivative) and a macromolecular target, such as an enzyme or receptor. nih.gov By predicting the preferred binding orientation and calculating a docking score, researchers can prioritize which analogues to synthesize. These studies can reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a detailed map of the binding site. researchgate.net For example, docking might show that the 7-methyl group of the core scaffold sits (B43327) within a hydrophobic pocket, while the C3-phenyl ring interacts with another region of the target.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used as a template to design new molecules that possess the same critical features, ensuring they can interact effectively with the desired target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how different physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) affect potency, a predictive QSAR model can be built. This model can then be used to estimate the activity of virtual, unsynthesized compounds, further refining the design process.

In addition to predicting efficacy, computational tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are used to forecast the pharmacokinetic and safety properties of designed analogues. nih.gov This helps to eliminate compounds that are likely to have poor bioavailability or potential toxicity early in the drug discovery process.

Correlation between Molecular Features and Predicted Mechanistic Behavior

The specific molecular features of 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one derivatives are directly linked to their predicted mechanistic behavior. The way these compounds exert their biological effects at a molecular level is dictated by their structure.

Quinoxaline derivatives are known to function through a variety of mechanisms, including the inhibition of kinases (e.g., Pim-1/2), receptor tyrosine kinases (e.g., VEGFR, EGFR), and other enzymes. mdpi.commdpi.com The mechanism of action is often determined by which interactions the molecule can form within the target's active site. For instance, a derivative designed with specific hydrogen bond donors and acceptors might act as a competitive inhibitor by mimicking the natural substrate of an enzyme.

The electronic properties of the molecule, influenced by its substituents, are also crucial. The quinoxalin-2(1H)-one core is an electron-withdrawing fragment, and this property is central to its use in developing "push-pull" systems relevant in materials science and potentially in biological charge-transfer processes. mdpi.com

Mechanistic investigations into the synthesis and reactivity of the quinoxalinone scaffold often suggest that these compounds can participate in radical-mediated pathways . researchgate.netnih.gov The C3 position is particularly susceptible to radical addition. mdpi.com This inherent reactivity is important not only for the synthesis of new derivatives but may also provide clues about their metabolic fate or mechanism of action in a biological system, as the molecule could potentially interact with biological radicals or undergo metabolic activation through radical intermediates.

The following table outlines potential correlations between specific molecular features and the predicted mechanistic behavior of these derivatives.

| Molecular Feature | Predicted Mechanistic Consequence | Example of Targeted Pathway |

| Flexible Side Chains at C3 | Conformationally adapts to enzyme active sites | Competitive enzyme inhibition (e.g., Kinases) mdpi.com |

| Electron-Withdrawing Groups | Enhances ability to accept electrons/form H-bonds | Interaction with electron-rich residues in target proteins nih.gov |

| Planar Aromatic System | Facilitates π-π stacking interactions | Binding to DNA or flat hydrophobic regions of proteins |

| Radical Susceptibility at C3 | Potential for covalent bond formation or redox cycling | Covalent inhibition; interaction with redox pathways nih.gov |

This table presents hypothesized correlations based on the known chemistry of the quinoxalin-2(1H)-one scaffold.

Advanced Applications and Future Research Directions for Quinoxalin 2 1h One Frameworks

Quinoxaline (B1680401) Derivatives in Material Science Research (e.g., Optoelectronic Properties, Sensing)

Quinoxaline derivatives are recognized for their remarkable characteristics as electron-transporting and hole-blocking materials, making them highly attractive for applications in organic electronics. beilstein-journals.org Their inherent electron-deficient nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, facilitates efficient electron transport. This has led to their successful integration into a range of electronic devices.

Key Applications in Organic Electronics:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives serve as electron-transporting layers (ETLs) and as host materials for thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgqmul.ac.ukresearchgate.net Their high electron mobility and suitable energy levels help improve charge injection and transport, enhancing device efficiency and lifetime.

Organic Solar Cells (OSCs): These compounds are utilized as non-fullerene acceptors (NFAs) and as building blocks in sensitizers for dye-sensitized solar cells (DSSCs). qmul.ac.ukresearchgate.net For instance, the polymer PTQ10, which incorporates a quinoxaline unit, has achieved impressive power conversion efficiencies (PCEs) exceeding 16% in polymer solar cells. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The tunable properties of quinoxalines, including high electron mobility and optimal energy levels, position them as promising n-type semiconductor materials for OFETs. beilstein-journals.orgqmul.ac.uk

The optoelectronic properties of these materials can be finely tuned by modifying the substituents on the quinoxaline core. Introducing conjugated linkers or aryl groups can broaden their light absorption patterns, which is beneficial for photovoltaic applications. rsc.org The development of push-pull systems, where the quinoxalin-2(1H)-one fragment acts as an electron-withdrawing group, has yielded materials with interesting photophysical properties for various applications in material science. mdpi.com

| Application Area | Role of Quinoxaline Derivative | Key Properties & Research Findings | References |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Layer (ETL), TADF Emitter | Exhibit high electron mobility and efficient charge transfer. Used as chromophores and hole-blocking layers. | beilstein-journals.org, qmul.ac.uk, researchgate.net |

| Organic Solar Cells (OSCs) | Non-Fullerene Acceptor (NFA), Sensitizer Building Block | Polymer derivatives like PTQ10 have shown power conversion efficiencies over 16%. Used as auxiliary acceptors in DSSCs. | beilstein-journals.org, qmul.ac.uk, researchgate.net |

| Organic Field-Effect Transistors (OFETs) | n-Type Semiconductor | Properties are tunable for optimal performance, including high electron mobility and broad absorption spectra. | beilstein-journals.org, qmul.ac.uk |

| Sensors & Electrochromic Devices | Chromophore | Versatile building blocks for creating materials that respond to external stimuli. | beilstein-journals.org, qmul.ac.uk, researchgate.net |

Role of Quinoxalin-2(1H)-ones as Scaffolds in Synthetic Method Development

The quinoxalin-2(1H)-one core is a versatile scaffold for developing new synthetic methods, particularly for C-H functionalization reactions. The C3 position of the quinoxalin-2(1H)-one ring is especially reactive and provides a direct and atom-economical route to synthesize a wide array of derivatives with valuable functional groups. mdpi.com

Recent advancements have focused on multi-component tandem reactions, which allow for the simultaneous introduction of multiple bonds in a single operation. mdpi.com These methods are highly efficient and align with the principles of green chemistry.

Examples of Synthetic Methodologies:

Direct C-H Arylation and Alkylation: Photocatalytic methods using diaryliodonium triflates or alkylborates enable the efficient C3-arylation and alkylation of quinoxalin-2(1H)-ones under mild conditions. organic-chemistry.org

Cross-Dehydrogenative Coupling (CDC): Visible-light-induced CDC reactions facilitate the formation of C-N bonds, producing 3-aminoquinoxalin-2(1H)-ones without the need for metal catalysts or harsh oxidants. acs.org Electrochemical CDC methods have also been developed to couple quinoxalin-2(1H)-ones with indoles. rsc.org

Multi-component Reactions (MCRs): Metal-free, three-component reactions involving quinoxalin-2(1H)-ones, DMSO (as a methylation reagent), and styrene (B11656) have been reported. mdpi.com Post-Ugi cascade reactions also provide an efficient, microwave-assisted route to synthesize various quinoxalin-2(1H)-ones. researchgate.net

These synthetic developments highlight the utility of the quinoxalin-2(1H)-one scaffold as a platform for exploring novel reactivity and constructing complex molecular architectures. organic-chemistry.orgrsc.org

| Reaction Type | Description | Key Features | References |

|---|---|---|---|

| C-H Arylation/Alkylation | Direct functionalization at the C3 position with aryl or alkyl groups. | Often employs photoredox catalysis; mild conditions, broad substrate scope. | organic-chemistry.org |

| Cross-Dehydrogenative Coupling (CDC) | Forms C-C, C-N, or C-S bonds by removing two hydrogen atoms. | Can be achieved via photocatalysis or electrochemistry; often avoids pre-functionalization. | mdpi.com, rsc.org, acs.org |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | High atom economy, operational simplicity, rapid generation of molecular diversity. | mdpi.com, researchgate.net |

| Decarboxylative Coupling | Uses carboxylic acids as coupling partners, which release CO2. | Utilizes readily available and stable starting materials. | organic-chemistry.org |

Theoretical Exploration of Novel Reactivity and Functionalization Pathways

Theoretical and computational studies are crucial for understanding the reactivity of quinoxalin-2(1H)-ones and for predicting new functionalization pathways. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, optical properties, and reaction mechanisms of these compounds. wu.ac.th

Mechanistic studies, often supported by control experiments and computational analysis, have revealed that many C-H functionalization reactions at the C3 position proceed through a free radical pathway. mdpi.comrsc.org For example, in some photoinduced reactions, the quinoxalin-2(1H)-one itself can act as a photosensitizer, absorbing light and initiating the radical process, thereby eliminating the need for an external photocatalyst. mdpi.comacs.org

Theoretical models help to rationalize the regioselectivity observed in substitution reactions. For instance, in the synthesis of quinoxalin-2-ones from unsymmetrical aryl-1,2-diamines, theoretical analysis can help predict which regioisomer will be the major product by comparing the stability of reaction intermediates. thieme-connect.de These computational insights are invaluable for designing more efficient and selective synthetic routes.

Future Directions in Computational Design and Prediction for Quinoxaline Analogues

Computational chemistry is playing an increasingly important role in the design of novel quinoxaline analogues with targeted properties, particularly in medicinal chemistry. mdpi.com Structure-based drug design, which relies on computational tools like molecular docking, allows researchers to predict how potential drug candidates will bind to biological targets such as enzymes or receptors. mdpi.comnih.govresearchgate.net

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the key interactions (e.g., hydrogen bonds, pi-pi stacking) that are crucial for biological activity. mdpi.comtemple.edunih.gov

Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related compounds, researchers can identify the structural features that are essential for their activity, guiding the design of more potent and selective analogues. researchgate.netnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comtemple.edu This helps to identify candidates with favorable drug-like properties early in the design process, reducing the likelihood of late-stage failures.

The future of this field lies in the integration of these computational methods with artificial intelligence and machine learning to accelerate the discovery of new quinoxaline-based materials and therapeutic agents. These predictive models can screen vast virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. mdpi.com

Unexplored Derivatization Opportunities of 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one

While extensive research has focused on the functionalization of the C3 position of the quinoxalin-2(1H)-one scaffold, the specific compound 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one presents a unique set of opportunities for exploring novel derivatization pathways. In this molecule, the highly reactive C3 position is already occupied by a phenyl group, shifting the focus for further functionalization to other sites on the molecule.

Potential Future Research Directions:

Functionalization of the C3-Phenyl Ring: The phenyl group at the C3 position is a prime target for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The substitution pattern on this ring could be systematically varied to modulate the electronic and steric properties of the entire molecule, which could be useful for tuning its optoelectronic characteristics or biological activity.

C-H Functionalization of the Quinoxaline Benzene (B151609) Ring: The benzene portion of the quinoxaline core contains three available C-H bonds at positions 5, 6, and 8. The directing effects of the existing methyl group at C7 and the fused pyrazinone ring would influence the regioselectivity of electrophilic or organometallic-catalyzed C-H activation reactions. Exploring selective functionalization at these positions remains a largely unexplored area.

Modification of the C7-Methyl Group: The methyl group at the C7 position offers another handle for derivatization. For example, free-radical halogenation could introduce a reactive benzylic halide, which could then be converted into a wide range of other functional groups (alcohols, ethers, amines, etc.) through nucleophilic substitution.

Systematic exploration of these pathways would significantly expand the chemical space around the 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one core, potentially leading to the discovery of novel materials and compounds with unique properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via alkylation of a quinoxalinone precursor. For example, 3-phenylquinoxalin-2(1H)-one derivatives are often alkylated using alkyl halides (e.g., methyl iodide for dimethyl groups) in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., DMF). Tetra--butylammonium bromide may serve as a phase-transfer catalyst to enhance reaction efficiency. Post-synthesis, recrystallization from ethanol typically yields high-purity crystals .

Q. How should researchers characterize quinoxalinone derivatives using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethyl acetate solution. Data collection at low temperatures (e.g., 193 K) reduces thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) is recommended, with riding models for hydrogen atoms and restraints for disordered moieties. Dihedral angles between substituents (e.g., phenyl and quinoxaline rings) should be analyzed to confirm conformational stability .

Q. What safety protocols are essential for handling quinoxalinone derivatives?

- Methodological Answer : Based on GHS classification, Category 4 acute toxicity (oral, dermal, inhalation) requires lab-specific controls:

- Use fume hoods for powder handling.

- Wear nitrile gloves and eye protection.

- Store in sealed containers under inert gas (N/Ar).

- Emergency procedures: Immediate decontamination with water for dermal exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR suggesting flexibility vs. X-ray rigidity) can be addressed via:

- DFT calculations : Optimize molecular geometry and compare with crystallographic data.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–HO, π–π stacking) to explain packing effects observed in XRD but not in solution-phase NMR .

Q. What strategies optimize the pharmacological evaluation of quinoxalinones?

- Methodological Answer :

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs.

- In vitro assays :

- Antiproliferative activity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa).

- Antimicrobial testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. How do substituent positions influence electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –NO) at C-7 reduce electron density on the quinoxaline ring, increasing electrophilic substitution susceptibility.

- Methyl groups at C-1 and C-7 enhance steric hindrance, affecting reaction kinetics in nucleophilic additions. Use Hammett constants () and Fukui indices (from DFT) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.